

AZ11657312: A Technical Overview of Preclinical Oral Administration Data

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Compound of Interest		
Compound Name:	AZ11657312	
Cat. No.:	B1665888	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ11657312 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammatory pathways.[1] This document provides a comprehensive technical guide on the preclinical oral administration data available for AZ11657312. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering a consolidated view of the compound's characteristics, preclinical efficacy, and the experimental methodologies used in its evaluation. All data presented is based on preclinical studies, as AZ11657312 is intended for preclinical experimental use only and is not a clinically enabled molecule.[1]

Core Compound Information

Property	Description
Mechanism of Action	Purinergic receptor P2X, ligand-gated ion channel 7 (P2X7) antagonist.[1]
Modality	Small Molecule.[1]
Route of Administration	Oral.[1]
CNS Penetrant	Low.[1]



Quantitative Preclinical Data

The following tables summarize the available quantitative data for **AZ11657312** from preclinical studies.

Table 1: In Vitro Potency of AZ11657312

Target	Assay	pA2	IC50 (nM)
Rat P2X7 Receptor	Inhibition of agonist- stimulated ethidium bromide release in HEK cells	7.8	15
Human P2X7 Receptor	Not Specified	6.1	794

Data sourced from AstraZeneca Open Innovation.[1]

Table 2: Preclinical Oral Efficacy in Rat Models of Arthritis

Animal Model	Dose	Outcome
Streptococcal Cell Wall- Induced Arthritis	30-60 mg/kg BID	Significant reduction in mechanical hyperalgesia and disease severity.
Adjuvant-Induced Arthritis	30-60 mg/kg BID	Delay in disease onset.

Plasma compound levels were reported to be at least 3 times the pA2 value. Data sourced from AstraZeneca Open Innovation.[1]

Experimental Protocols

Detailed experimental protocols for the key preclinical models cited are outlined below. These protocols are based on established methodologies for inducing arthritis in rats.

Streptococcal Cell Wall (SCW)-Induced Arthritis Model



This model mimics many features of human rheumatoid arthritis and is induced by a single intraperitoneal injection of streptococcal cell wall fragments.

- Animals: Lewis rats are typically used as they are a susceptible strain.
- Induction Agent: A sterile aqueous suspension of Group A streptococcal cell wall peptidoglycan-polysaccharide (SCW PG-PS) is prepared.
- Administration: A single intraperitoneal (i.p.) injection of the SCW PG-PS suspension is administered to the rats.
- Disease Development: The resulting arthritis is biphasic. An acute inflammatory phase typically develops within 48 hours of injection. This is followed by a chronic, erosive polyarthritis that develops 10 to 21 days later and can persist for several months.[2][3]
- Endpoint Measurement: Disease severity is typically assessed by measuring paw swelling (plethysmometry), clinical scoring of joint inflammation, and histological analysis of joint destruction. Mechanical hyperalgesia can be measured using von Frey filaments.

Adjuvant-Induced Arthritis (AIA) Model

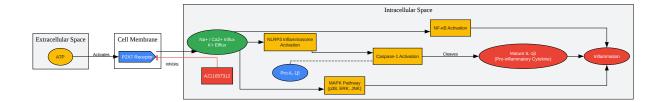
The AIA model is another widely used model for studying chronic inflammation and arthritis.

- Animals: Susceptible rat strains such as Lewis or Wistar rats are commonly used.
- Induction Agent: A single subcutaneous injection of Complete Freund's Adjuvant (CFA),
 which is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil.
- Administration: The CFA is typically injected into the base of the tail or a hind paw.
- Disease Development: A primary inflammatory response occurs at the injection site within days. A secondary, systemic polyarthritis develops in the contralateral and forepaws approximately 10-14 days post-injection.[4][5][6] The disease progresses to a chronic state with severe bone and cartilage destruction.[7]
- Endpoint Measurement: Similar to the SCW model, endpoints include measurement of paw volume, clinical scoring of arthritis severity, and histopathological assessment of the joints.



Signaling Pathways and Experimental Workflows P2X7 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor and the point of intervention for an antagonist like **AZ11657312**.



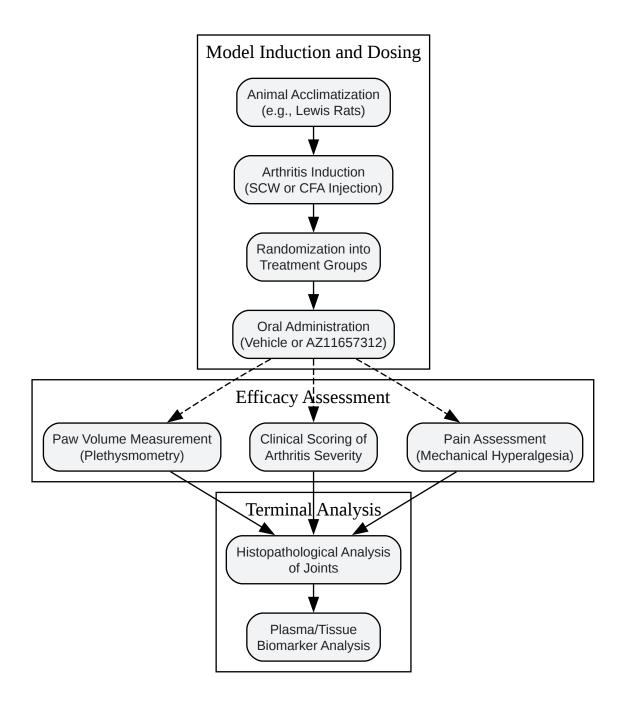
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P2X7 receptor signaling pathway and inhibition by AZ11657312.

Experimental Workflow for Preclinical Arthritis Models

The diagram below outlines the general workflow for evaluating the efficacy of an orally administered compound in a rat model of induced arthritis.





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General experimental workflow for arthritis models.

Conclusion

AZ11657312 is a valuable preclinical tool for investigating the role of the P2X7 receptor in inflammatory diseases. The available data from oral administration in rat models of arthritis demonstrates its potential to ameliorate disease symptoms. This technical guide provides a



consolidated overview of the existing public data to aid researchers in the design and interpretation of future studies involving this compound. Further detailed information on the specific experimental conditions and a more extensive dataset may be available in the primary literature, specifically the publication by Broom et al. (2008) in the Journal of Pharmacology and Experimental Therapeutics.[1]

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